4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol
Description
4-({[4-(2-Methoxyphenyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol is a synthetic catechol derivative featuring a 1,2-benzenediol core substituted with a piperazinyl-iminomethyl group. This compound shares structural motifs with pharmaceuticals targeting adrenergic and dopaminergic systems, suggesting possible bioactivity in neurological or cardiovascular applications .
Properties
IUPAC Name |
4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-5-3-2-4-15(18)20-8-10-21(11-9-20)19-13-14-6-7-16(22)17(23)12-14/h2-7,12-13,22-23H,8-11H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXABBKUHQVDA-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pipratecol (CAS 15534-05-1)
- Structure : 4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol.
- Key Differences: Replaces the iminomethyl group with a hydroxyethyl chain.
- Activity: Adrenergic receptor agonist with vasodilatory effects. The hydroxyethyl group enhances hydrogen bonding, improving receptor affinity compared to the iminomethyl variant .
4-[[4-(2-Pyrimidinyl)-1-Piperazinyl]Methyl]-1,2-Benzenediol
4-(3-Hydroxybutan-2-yl)-3,6-Dimethyl-Benzene-1,2-Diol
4-(Hydroxy-2-Piperidinylmethyl)-1,2-Benzenediol
- Structure : Piperidine ring instead of piperazine, with a hydroxymethyl linkage.
- Key Differences : Piperidine’s reduced basicity alters pharmacokinetics (e.g., blood-brain barrier penetration).
- Activity: Noted in neuropharmacological screenings but lacks adrenergic specificity .
Structural Analogues with Modified Linkages
4-[Bis(5-Cyclohexyl-4-Hydroxy-2-Methylphenyl)Methyl]-1,2-Benzenediol
- Structure : Bulky bis-cyclohexylphenylmethyl substituent.
- Key Differences : High steric hindrance reduces solubility but increases membrane retention.
Azo-Azomethine Dyes ()
- Structure: Azo and iminomethyl groups conjugated with aromatic systems.
- Key Differences : Extended π-conjugation shifts UV-Vis absorption (λmax ~400–500 nm vs. ~280 nm for catechol derivatives).
- Application : Dye synthesis rather than bioactivity .
Comparative Analysis of Pharmacological and Physicochemical Properties
| Compound | Core Structure | Substituent | Bioactivity | Key Advantage |
|---|---|---|---|---|
| Target Compound | 1,2-Benzenediol | Piperazinyl-iminomethyl, 2-methoxy | Potential adrenergic/dopaminergic | Balanced lipophilicity/solubility |
| Pipratecol | 1,2-Benzenediol | Hydroxyethyl-piperazinyl, 2-methoxy | Adrenergic agonist | Enhanced receptor hydrogen bonding |
| 4-[[4-(2-Pyrimidinyl)-1-Piperazinyl]Methyl] | 1,2-Benzenediol | Piperazinyl-methyl, pyrimidinyl | Dopamine receptor agonist | Aromatic stacking for receptor selectivity |
| 4-(3-Hydroxybutan-2-yl)-3,6-Dimethyl | 1,2-Benzenediol | Hydroxybutyl, methyl | Antimicrobial | Natural product with MRSA activity |
Research Findings and Mechanistic Insights
- Receptor Binding: The 2-methoxyphenyl-piperazinyl group in the target compound mimics motifs in adrenergic ligands (e.g., arylpiperazine antidepressants).
- Antimicrobial Activity: Natural catechol derivatives () exhibit MRSA inhibition via phenolic oxidative stress, a mechanism less relevant to synthetic piperazinyl-catechols .
- Synthetic Feasibility: Piperazinyl-iminomethyl linkages can be synthesized via Schiff base condensation (similar to ’s azo-azomethine dyes), though purification challenges arise due to hydrolytic instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
